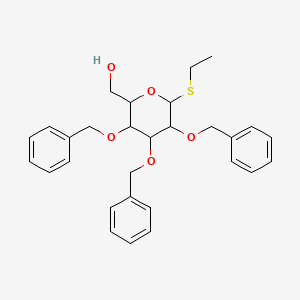
Ethyl 2,3,4-tri-O-benzyl-1-thio-b-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a thioglycoside derivative of glucose. This compound is characterized by the presence of ethyl and benzyl groups attached to the glucose molecule, along with a sulfur atom replacing the oxygen atom in the glycosidic bond. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucose molecule, followed by the introduction of the thiol group. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 of the glucose molecule are protected using benzyl groups.
Introduction of Thiol Group: The glycosidic oxygen is replaced with a sulfur atom by reacting the protected glucose derivative with a thiol reagent under suitable conditions.
Industrial Production Methods
Industrial production of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to remove the benzyl protecting groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the benzyl groups.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Deprotected glucose derivatives.
Substitution: Glucose derivatives with different functional groups.
科学研究应用
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: As a precursor for the synthesis of glycosylated drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The sulfur atom in the glycosidic bond enhances the reactivity of the compound, making it a valuable reagent in the synthesis of glycosides. The molecular targets and pathways involved include various enzymes and proteins that participate in carbohydrate metabolism and glycosylation.
相似化合物的比较
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside can be compared with other thioglycosides and benzyl-protected glucose derivatives. Similar compounds include:
Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside: A thioglycoside derivative of fucose.
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside: A similar compound with an additional benzyl group at position 6.
Methyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside: A methylated version of the compound.
The uniqueness of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside lies in its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and applications in synthesis.
属性
分子式 |
C29H34O5S |
|---|---|
分子量 |
494.6 g/mol |
IUPAC 名称 |
[6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C29H34O5S/c1-2-35-29-28(33-21-24-16-10-5-11-17-24)27(32-20-23-14-8-4-9-15-23)26(25(18-30)34-29)31-19-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3 |
InChI 键 |
AZQPSLVUJGSMNT-UHFFFAOYSA-N |
规范 SMILES |
CCSC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


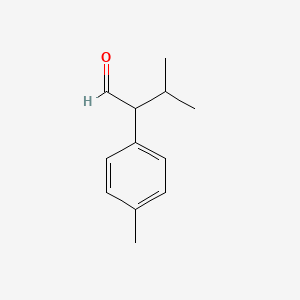

![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)
![(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B12280767.png)
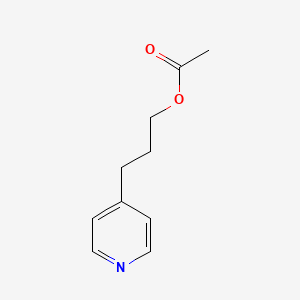

![[2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12280787.png)
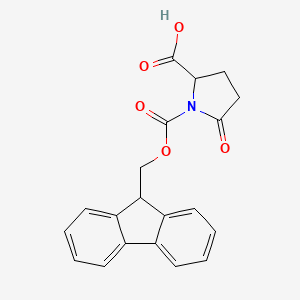
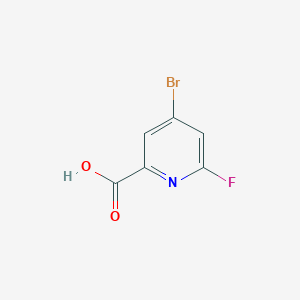

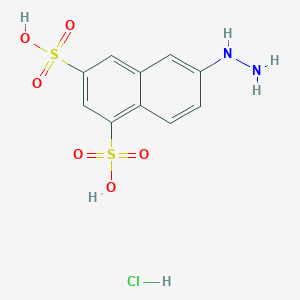


![(4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3',4'](/img/structure/B12280846.png)
